Product packaging for 4-Bromo-3-ethylisoxazol-5-amine(Cat. No.:CAS No. 166964-38-1)

4-Bromo-3-ethylisoxazol-5-amine

Cat. No.: B3245222
CAS No.: 166964-38-1
M. Wt: 191.03 g/mol
InChI Key: YQWWREVBPPCNPL-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylisoxazol-5-amine ( 166964-38-1) is a brominated isoxazole derivative with the molecular formula C₅H₇BrN₂O and a molecular weight of 191.03 g/mol . This compound is a solid chemical of high purity (≥98%) and serves as a versatile building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . Its structure features an amine group at the 5-position and a bromo substituent at the 4-position, which act as reactive sites for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions . While specific mechanistic studies on this exact compound are limited, research on closely related bromo-isoxazole amines indicates potential value in biological applications. Studies suggest that similar compounds can influence cellular pathways, including the EGFR signaling cascade, which plays a critical role in processes like skin fibroblast regulation and wound healing . As a specialist chemical intermediate, it is essential for researchers exploring new chemical entities. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . Proper storage conditions are recommended: keep the container sealed in a dry environment, preferably at 2-8°C . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrN2O B3245222 4-Bromo-3-ethylisoxazol-5-amine CAS No. 166964-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-ethyl-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-2-3-4(6)5(7)9-8-3/h2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWWREVBPPCNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 3 Ethylisoxazol 5 Amine and Analogues

De Novo Synthesis Strategies for the Isoxazole (B147169) Core

The formation of the isoxazole ring is a critical step in the synthesis of 4-bromo-3-ethylisoxazol-5-amine. Several reliable methods are employed to construct this heterocyclic system.

1,3-Dipolar Cycloaddition Reactions

A prominent method for synthesizing the isoxazole ring is through a 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide with an alkyne or alkene. In the context of 3-substituted-5-aminoisoxazoles, this reaction can be adapted to yield the desired substitution pattern. The general approach involves the in situ generation of a nitrile oxide, which then reacts with an appropriately substituted alkyne.

For the synthesis of a 3-ethylisoxazole derivative, an ethyl-substituted nitrile oxide would be reacted with an alkyne bearing a group that can be converted to an amine. The regioselectivity of this reaction is a key consideration, as it determines the final arrangement of substituents on the isoxazole ring.

Cyclization Reactions Involving Hydroxylamine (B1172632) and Precursors

Another widely used strategy for the formation of the isoxazole ring involves the cyclization of a precursor molecule with hydroxylamine or one of its derivatives. This method is particularly useful for the synthesis of 5-aminoisoxazoles. The reaction typically proceeds by the condensation of hydroxylamine with a β-keto nitrile or a related activated methylene (B1212753) compound.

For instance, the reaction of hydroxylamine with a β-keto nitrile, such as 2-cyano-3-oxopentane, would lead to the formation of 3-ethylisoxazol-5-amine (B1588958). The reaction mechanism involves an initial nucleophilic attack of the hydroxylamine on the carbonyl group, followed by an intramolecular cyclization and dehydration to form the stable isoxazole ring.

A study by Coutinho et al. (2008) demonstrated the synthesis of 3,4-disubstituted 5-aminoisoxazoles through the cyclization of α-nitroso-β-ketonitriles with hydroxylamine. This highlights the versatility of using hydroxylamine in the synthesis of complex isoxazole derivatives.

Multi-component Reactions for Isoxazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of isoxazoles. These reactions involve the combination of three or more starting materials in a single reaction vessel to form the desired product, often with high complexity.

One example of an MCR for isoxazole synthesis involves the reaction of an aldehyde, hydroxylamine, and an active methylene compound. This approach allows for the rapid generation of a diverse range of substituted isoxazoles by varying the starting components. For the synthesis of a 3-ethyl-5-aminoisoxazole, propanal, hydroxylamine, and a suitable cyano-containing active methylene compound could potentially be employed in a one-pot reaction.

Regioselective Bromination Techniques

The introduction of a bromine atom at the C4 position of the isoxazole ring is a crucial step in the synthesis of this compound. The regioselectivity of this bromination is paramount.

Direct Bromination Methods for Isoxazole Amines

The direct bromination of 5-aminoisoxazoles at the C4 position is a common and effective method. The amino group at the C5 position acts as an activating group, directing the electrophilic substitution to the adjacent C4 position. Various brominating agents can be employed for this transformation.

Commonly used brominating agents include N-bromosuccinimide (NBS) and elemental bromine (Br2). The choice of reagent and reaction conditions can influence the yield and selectivity of the reaction. For example, the use of NBS in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, often provides a clean and high-yielding bromination of 5-aminoisoxazoles.

A study by Pevarello et al. (1996) described the bromination of 3-substituted-5-aminoisoxazoles at the 4-position using bromine in acetic acid. This method was shown to be effective for a range of substrates, demonstrating the feasibility of direct bromination.

Strategies for Bromine Introduction at the C4 Position of Isoxazoles

In addition to direct bromination, other strategies can be employed to introduce a bromine atom at the C4 position of the isoxazole ring. These methods may be particularly useful if direct bromination proves to be problematic for a specific substrate.

One such strategy involves a halogen-dance reaction, where a bromine atom is isomerized from one position to another on the isoxazole ring under the influence of a strong base. However, this is less common for C4 bromination.

Another approach is to introduce a leaving group at the C4 position, which can then be displaced by a bromide ion. This two-step process allows for greater control over the regiochemistry of the bromination. For example, a C4-lithiated isoxazole could be quenched with a source of electrophilic bromine.

Introduction of the Ethyl and Amino Substituents

The construction of the this compound scaffold necessitates precise methods for installing the ethyl group at the C3 position and the amine group at the C5 position of the isoxazole ring.

Strategies for Ethyl Group Incorporation

The introduction of an ethyl group onto the isoxazole core can be achieved through several synthetic routes, often by selecting appropriately substituted starting materials.

One common strategy involves the use of β-keto esters in condensation reactions. For instance, a general process for preparing isoxazole compounds involves reacting a nitroaryl compound with an alkyl acetoacetate (B1235776). google.com By selecting an appropriate alkyl acetoacetate precursor bearing an ethyl group, this functionality can be incorporated into the final isoxazole structure. A patent describes a process where the R¹ substituent, which can be an ethyl group, is derived from an alkyl acetoacetate of formula III. google.com

Another versatile method starts with the synthesis of ynones (alkynyl ketones), which are key intermediates for isoxazole formation. nih.gov These ynones can be prepared through several methods, including the Sonogashira coupling of an acid chloride with a terminal alkyne or by reacting a lithium acetylide with an aldehyde followed by oxidation. nih.gov To incorporate a 3-ethyl group, one could start with an acid chloride like propanoyl chloride or a terminal alkyne that already contains the ethyl group. The subsequent reaction of the resulting ynone with a nitrogen source, such as methoxylamine hydrochloride, leads to the formation of an O-methyl oxime, which then cyclizes to the desired 3-ethylisoxazole. nih.gov

Methods for 5-Amino Group Introduction and Modification

The installation of a 5-amino group is a critical step in synthesizing the target compound and its analogues. Various methods have been developed to achieve this transformation.

A classical and effective approach is the reaction of a suitable precursor with hydroxylamine. One patented process describes the preparation of 5-aminoisoxazoles by reacting an olefin with a nitrosyl halide to form a nitroso halide addition product. This intermediate is then treated with a nucleophile, which can be a cyanide source, followed by cyclization to yield the 5-aminoisoxazole ring structure. google.com For example, 5-amino-3,4-dimethylisoxazole (B17700) has been successfully synthesized using this strategy. google.com

Another reported method involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine in ethanol (B145695) under reflux conditions. researchgate.net This procedure provides a direct route to 5-aminoisoxazoles in good yields. The mechanism is believed to involve the reaction of the cyano group with the nucleophilic oximino group, leading to the formation of the aminoisoxazole. researchgate.net

Multicomponent reactions (MCRs) offer an efficient pathway for synthesizing highly functionalized 5-aminoisoxazoles. A green chemistry approach describes a one-pot reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes in a deep eutectic solvent (glycerol/K₂CO₃) at room temperature. d-nb.info This method yields novel 5-amino-isoxazole-4-carbonitriles in good yields and short reaction times. d-nb.info The amino group can also be introduced via the cyclization of β-keto esters with hydroxylamine hydrochloride, followed by Knoevenagel condensation with aldehydes, catalyzed by amine-functionalized cellulose (B213188) in water. mdpi.com

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry offers several advanced techniques to improve the efficiency, selectivity, and environmental footprint of isoxazole synthesis. These include transition metal catalysis, microwave-assisted protocols, and enantioselective approaches.

Transition Metal-Catalyzed Reactions in Isoxazole Synthesis (e.g., Sonogashira-type cross-coupling)

Transition metal catalysis has become an indispensable tool for constructing the isoxazole ring. rsc.org These metals can facilitate reactions that are otherwise difficult, offering high yields and selectivity. rsc.orgrsc.org

Sonogashira cross-coupling is a prominent example, often used to create key precursors for isoxazole synthesis. nih.govorganic-chemistry.org The palladium/copper-catalyzed coupling of a terminal alkyne with an acid chloride is a robust method for preparing the ynone intermediates required for cyclization. nih.gov A one-pot, three-component reaction has been developed that combines a Sonogashira coupling of acid chlorides and terminal alkynes with a subsequent 1,3-dipolar cycloaddition of in situ generated nitrile oxides, furnishing 3,4,5-trisubstituted isoxazoles. organic-chemistry.org

Other metals have also been employed. Gold(III) chloride (AuCl₃) has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions. organic-chemistry.org Copper catalysts are also widely used, for instance, in the [3+2] cycloaddition of alkynes with nitrile oxides, which are generated in situ. organic-chemistry.org This method provides isoxazoles in a highly regioselective manner in a single step. organic-chemistry.org Molybdenum hexacarbonyl, Mo(CO)₆, has been used to mediate the reductive ring opening of isoxazoles to form enamines, which can then be cyclized to synthesize other heterocyclic structures like pyridones. beilstein-journals.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Isoxazole Synthesis
Catalyst SystemReaction TypeKey TransformationYieldReference
Pd/CuSonogashira CouplingAcid Chloride + Terminal Alkyne → YnoneGood nih.gov
Pd(OAc)₂ / Ad₃PSonogashira CouplingAlkyne + Aryl Halide → π-Conjugated AcetyleneGood to Excellent mdpi.com
AuCl₃Cycloisomerizationα,β-Acetylenic Oxime → IsoxazoleVery Good organic-chemistry.org
Copper(I)[3+2] CycloadditionAlkyne + Nitrile Oxide → IsoxazoleGood organic-chemistry.org
Mo(CO)₆Rearrangement2-(Isoxazol-5-yl)-3-oxopropanoate → PyridoneUp to 74% beilstein-journals.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nveo.orgabap.co.in The synthesis of isoxazoles has significantly benefited from this technology. nveo.orgabap.co.innih.gov

The synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride is a prime example. While conventional heating may require 6-8 hours to complete, microwave irradiation can accomplish the same transformation in just 6-10 minutes, with improved yields (from 58-69% to 67-82%). researchgate.net This rapid and uniform heating minimizes the formation of byproducts. organic-chemistry.orgabap.co.in

Microwave irradiation is particularly effective for multi-component reactions. A novel one-pot synthesis of isoxazoles utilizes a three-component Sonogashira coupling-cycloaddition sequence under microwave heating. organic-chemistry.org This approach dramatically reduces reaction times from several days to just 30 minutes and enhances yields by minimizing the formation of unwanted side-products like furoxan oxides. organic-chemistry.org The method is highly versatile, allowing for the synthesis of a diverse range of 3,4,5-substituted isoxazoles with excellent regioselectivity. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis
ReactionHeating MethodReaction TimeYieldReference
Chalcone + Hydroxylamine HCl → IsoxazoleConventional6-8 hours58-69% researchgate.net
Microwave6-10 minutes67-82%
3-Component Coupling-CycloadditionConventionalSeveral DaysLower, with byproducts organic-chemistry.org
Microwave30 minutesModerate to Good

Enantioselective Synthesis Approaches (e.g., for spiro-isoxazolines)

The development of enantioselective methods is crucial for producing chiral molecules, which are of significant interest in medicinal chemistry. While the synthesis of chiral this compound is not extensively detailed, related enantioselective syntheses of isoxazole and isoxazoline (B3343090) derivatives, particularly spirocyclic structures, showcase advanced catalytic strategies. scilit.comacs.org

Spirocyclic compounds containing isoxazole or isoxazoline motifs are valuable targets due to their rigid three-dimensional structures. acs.org A cascade reaction between α,β-unsaturated aldehydes and isoxazolones, under the synergistic catalysis of a chiral secondary amine and a palladium(0) catalyst, provides access to chiral spiroisoxazolone derivatives with high diastereoselectivity (up to 20:1 dr) and excellent enantioselectivity (up to 99% ee). scilit.comacs.org

Another powerful strategy is the iridium-catalyzed intramolecular allylic substitution reaction. This method has been successfully applied to synthesize chiral five-, six-, and seven-membered heterocycles, including isoxazolines, with high enantioselectivity. rsc.org Furthermore, the enantioselective synthesis of spiro (isoxazole-isoxazoline) hybrid ligands has been accomplished through a process involving the desymmetrization of a prochiral 1,3-diol intermediate using a chiral copper catalyst. researchgate.net These approaches demonstrate the potential for creating complex, optically pure isoxazole-containing molecules.

Chemical Reactivity and Derivatization of 4 Bromo 3 Ethylisoxazol 5 Amine

Reactivity Profile of the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic heterocycle characterized by a unique distribution of electron density, which dictates its reactivity towards various reagents. sphinxsai.comaip.org While it exhibits aromatic properties, the nitrogen-oxygen bond within the ring is inherently weak and can be cleaved under certain conditions, adding another dimension to its chemical behavior. eurekaselect.com

The isoxazole ring can undergo electrophilic aromatic substitution, with the position of attack being highly dependent on the substituents present on the ring. clockss.org For many isoxazole derivatives, electrophilic attack preferentially occurs at the C4 position. reddit.comrsc.org This is attributed to the electronic nature of the isoxazole ring, where the C4 position is often the most nucleophilic. Common electrophilic substitution reactions include nitration, halogenation, and chloromethylation. clockss.orgresearchgate.net

However, the directing effects of the existing substituents on 4-Bromo-3-ethylisoxazol-5-amine, namely the C3-ethyl group, the C4-bromo group, and the C5-amino group, would significantly influence the regioselectivity of any further electrophilic substitution. The powerful electron-donating amino group at the C5 position would strongly activate the ring towards electrophiles, but would also direct incoming electrophiles to positions ortho and para to it. Given the substitution pattern, further electrophilic attack is less common on an already substituted C4 position. In some isoxazoline (B3343090) systems, electrophilic substitution at the C5 position has been observed, proceeding through the formation of a carbocation intermediate. rsc.org

Reaction TypeTypical ReagentsFavored Position on Unsubstituted IsoxazoleReference
HalogenationBr₂, I₂C4 clockss.orgresearchgate.net
NitrationHNO₃/H₂SO₄C4 clockss.org
ChloromethylationHCHO/HClC4 clockss.org

Halogenated isoxazoles can participate in nucleophilic aromatic substitution (SNAr) reactions, where the halogen atom is displaced by a nucleophile. The feasibility of this reaction is enhanced by the presence of electron-withdrawing groups on the isoxazole ring. In the case of this compound, the electron-donating nature of the amino and ethyl groups might render the C4-bromo substituent less susceptible to nucleophilic attack compared to isoxazoles bearing electron-withdrawing groups.

A characteristic feature of the isoxazole ring is its propensity to undergo ring-opening reactions under various conditions, a consequence of the labile N-O bond. eurekaselect.com These reactions can be initiated by bases, heat, light, or transition metals, leading to a variety of acyclic and heterocyclic products. aip.orgacs.orgresearchgate.net

Base-promoted ring-opening is a common transformation, often proceeding via deprotonation at a position adjacent to the ring, followed by cleavage of the N-O bond. acs.org Photochemical irradiation can also induce ring-opening and rearrangement, often leading to the formation of oxazoles through an azirine intermediate. aip.org Furthermore, treatment with electrophilic fluorinating agents can lead to a ring-opening fluorination of isoxazoles. acs.org This reactivity makes isoxazoles versatile synthons, serving as masked forms of various difunctional compounds. eurekaselect.com

Transformations Involving the Bromine Substituent

The bromine atom at the C4 position is a key functional handle for the derivatization of this compound, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The C4-bromo group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron species, is widely used to form new carbon-carbon bonds. wikipedia.orgmt.com this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 4-aryl or 4-vinyl isoxazole derivatives. researchgate.netnih.gov The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and scope. wikipedia.org

Coupling ReactionCoupling PartnerTypical Catalyst SystemProduct TypeReference
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, PdCl₂(dppf) + Base (e.g., K₂CO₃, Cs₂CO₃)4-Aryl-3-ethylisoxazol-5-amine wikipedia.orgresearchgate.net
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂, CuI + Base (e.g., Et₃N)4-Alkynyl-3-ethylisoxazol-5-amine rsc.orgwikipedia.org

The Sonogashira coupling provides a direct route to alkynyl-substituted isoxazoles by reacting the bromo-isoxazole with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. rsc.orgrsc.org The reaction conditions are generally mild, and a wide range of functional groups are tolerated. Studies on related 4-iodoisoxazoles have shown that steric effects from the substituent at the C3 position can influence the efficiency of the Sonogashira coupling. rsc.orgresearchgate.net

The bromine atom in this compound can be exchanged for other atoms, most notably through halogen-metal exchange reactions. This transformation generates a potent organometallic intermediate that can then react with various electrophiles.

Treatment of a bromoheterocycle with a strong organolithium reagent, such as n-butyllithium, at low temperatures can lead to a bromine-lithium exchange. tcnj.edu The resulting lithiated isoxazole is a powerful nucleophile that can be trapped with a wide array of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new functional groups at the C4 position. A combination of i-PrMgCl and n-BuLi has also been shown to be effective for bromine-metal exchange on bromoheterocycles bearing acidic protons. nih.gov The success of these reactions often depends on the stability of the organometallic intermediate and the careful control of reaction conditions to avoid side reactions. researchgate.netnih.gov

Spectroscopic Data for this compound Not Publicly Available

Comprehensive searches for experimental spectroscopic data for the chemical compound this compound (CAS No. 166964-38-1) have revealed a significant lack of publicly accessible information required to generate a detailed scientific article as requested. While the existence of the compound is confirmed through chemical supplier listings, the specific experimental data necessary for a thorough spectroscopic characterization is not available in the public domain.

Efforts to locate detailed research findings for the structural elucidation of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, were unsuccessful. Searches for ¹H NMR, ¹³C NMR, and 2D NMR analyses, which are crucial for determining the proton and carbon framework and their connectivity, yielded no specific results for this compound. Similarly, inquiries for High-Resolution Mass Spectrometry (HRMS) data for accurate mass determination and fragmentation pattern analysis for structural insights did not provide any relevant experimental information.

Although some commercial suppliers mention the availability of such data upon request, it is not published in accessible scientific literature or databases. The search results did identify spectroscopic information for structurally related but distinct compounds, such as 4-bromo-5-methylisoxazol-3-amine. However, this information cannot be used to accurately describe the spectroscopic properties of this compound, as minor structural differences, such as the substitution of a methyl group for an ethyl group, will lead to different spectral data.

Given the strict requirement to focus solely on this compound and the absence of the necessary spectroscopic data in the public domain, it is not possible to generate the requested article with scientifically accurate and detailed content for the specified outline. The creation of such an article would necessitate access to proprietary or unpublished experimental data.

Spectroscopic Characterization for Structural Elucidation of 4 Bromo 3 Ethylisoxazol 5 Amine

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for separating and identifying individual components within a mixture, as well as for confirming the molecular weight and fragmentation pattern of a target compound. In the analysis of 4-bromo-3-ethylisoxazol-5-amine, GC-MS provides crucial data for assessing its purity and verifying its identity.

The gas chromatogram would ideally exhibit a single, sharp peak, indicating the presence of a pure compound. The retention time of this peak is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion peak will be observed, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the natural abundance of the 79Br and 81Br isotopes. miamioh.edu

Key fragmentation patterns in the mass spectrum would arise from the cleavage of the isoxazole (B147169) ring and the loss of substituents. Common fragmentation pathways for amines often involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this could lead to the loss of an ethyl radical. The presence of bromine may also lead to the loss of a bromine radical or hydrogen bromide (HBr). miamioh.edu The analysis of these fragment ions allows for the piecing together of the molecule's structure, confirming the presence of the ethyl group, the amino group, and the bromo-substituted isoxazole core.

Table 1: Hypothetical GC-MS Data for this compound

ParameterExpected Value/ObservationSignificance
Retention Time Dependent on GC conditionsCharacteristic for the compound under specific conditions, indicates purity.
Molecular Ion (M+) m/z corresponding to C5H7BrN2OConfirms the molecular weight.
Isotopic Peak (M+2) m/z = M+ + 2 (approx. 1:1 ratio)Confirms the presence of one bromine atom. miamioh.edu
Key Fragment Ions Fragments corresponding to loss of C2H5, Br, HBr, and ring cleavage products.Provides structural information about the substituents and the isoxazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds.

The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups:

N-H Stretching: The primary amine group (-NH2) will typically show two absorption bands in the region of 3500-3300 cm-1, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C=N Stretching: The carbon-nitrogen double bond within the isoxazole ring is expected to exhibit a stretching vibration in the range of 1650-1550 cm-1.

C-Br Stretching: The carbon-bromine bond will give rise to a stretching absorption in the fingerprint region, typically between 600 and 500 cm-1.

N-H Bending: The bending vibration (scissoring) of the primary amine group usually appears in the region of 1650-1580 cm-1.

The isoxazole ring itself has a set of characteristic vibrational modes. These include ring stretching and deformation vibrations. For example, the C-O-N stretching vibrations in isoxazole derivatives have been observed in the range of 1276-1068 cm-1. rjpbcs.com The specific positions of these bands can be influenced by the substituents on the ring. High-resolution infrared studies on isoxazole have provided precise band centers for various fundamental vibrations. researchgate.netresearchgate.net

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3500 - 3300
N-H Bend (Scissoring)1650 - 1580
Isoxazole Ring C=N Stretch1650 - 1550
Ring Stretching (C-O, C-N)~1276, ~1068 rjpbcs.com
Carbon-Halogen C-Br Stretch600 - 500
Alkyl Group (-CH₂CH₃) C-H Stretch2960 - 2850
C-H Bend1470 - 1430

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.

The chromophore in this compound is the substituted isoxazole ring system. The presence of double bonds and heteroatoms with lone pairs of electrons (nitrogen and oxygen) gives rise to characteristic electronic transitions.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur at shorter wavelengths (higher energy). For conjugated systems, the wavelength of maximum absorption (λmax) for π→π* transitions increases with the extent of conjugation. libretexts.orglibretexts.org In isoxazole, a π→π* transition is observed around 200-210 nm. acs.org

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. These transitions are generally of lower intensity than π→π* transitions and occur at longer wavelengths (lower energy). libretexts.org For isoxazole, an n→π* transition involving the nitrogen lone pair has been observed. mostwiedzy.pl

The absorption spectrum of isoxazole itself shows a strong absorption band around 6.0 eV (approximately 207 nm), which is attributed to a π→π* transition. acs.orgresearchgate.net Another weaker transition, assigned as n→π*, is also present. mostwiedzy.pl The substitution on the isoxazole ring in this compound will influence the precise wavelengths and intensities of these transitions.

The isoxazole ring contains a conjugated system of π-electrons. The extent of this conjugation affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As the extent of conjugation increases, the HOMO-LUMO gap decreases, resulting in a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band. youtube.comyoutube.com

The substituents on the isoxazole ring, namely the bromo, ethyl, and amino groups, can also influence the electronic transitions. The amino group, being an auxochrome, can interact with the π-system of the ring, potentially leading to a red shift in the absorption maxima. The bromine atom, with its lone pairs, can also participate in resonance and affect the electronic structure.

Table 3: Expected UV-Vis Absorption Data for this compound

TransitionExpected λₘₐₓ (nm)Molar Absorptivity (ε)Notes
π→π ~210 - 230HighThe exact position will be influenced by the substituents.
n→π > 250LowMay be weak and potentially overlap with the tail of the π→π* band.

X-Ray Crystallography for Solid-State Structure

Extensive searches of crystallographic databases and the scientific literature did not yield specific X-ray crystallography data for the solid-state structure of this compound. While the compound is available commercially, its crystal structure does not appear to have been determined and deposited in publicly accessible resources such as the Cambridge Structural Database (CSD).

However, analysis of closely related compounds provides valuable insights into the likely crystallographic features of this compound. The crystal structure of the methyl analog, 4-bromo-5-methyl-1,2-oxazol-3-amine , has been determined and offers a strong predictive model for the ethyl derivative.

A study by Martins et al. (2015) on the crystallization of 3-amino-4-halo-5-methylisoxazoles provides detailed crystallographic parameters for 4-bromo-5-methyl-1,2-oxazol-3-amine. nih.gov This information, retrieved from the Crystallography Open Database (COD), reveals key structural details that are likely to be shared with the ethyl analog. nih.gov

The crystallographic data for 4-bromo-5-methyl-1,2-oxazol-3-amine is presented in the table below. It is anticipated that the substitution of the methyl group with an ethyl group in this compound would lead to slight alterations in the unit cell dimensions and potentially influence intermolecular interactions, but the fundamental crystal packing and hydrogen bonding motifs are expected to be similar.

Crystallographic Data for 4-Bromo-5-methyl-1,2-oxazol-3-amine nih.gov
ParameterValue
Chemical FormulaC₄H₅BrN₂O
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a (Å)6.4176
b (Å)7.1023
c (Å)7.5370
α (°)94.502
β (°)100.535
γ (°)115.558
Volume (ų)297.8
Z2

The isoxazole ring system, present in both the known methyl analog and the target ethyl compound, is a versatile scaffold in medicinal chemistry and materials science. The solid-state arrangement of these molecules, governed by factors such as hydrogen bonding involving the amine group and potential halogen interactions from the bromine atom, is crucial for understanding their physical properties and behavior. Further experimental work involving single-crystal X-ray diffraction of this compound is necessary to definitively determine its crystal structure and confirm these predictive insights.

Computational and Theoretical Studies on 4 Bromo 3 Ethylisoxazol 5 Amine

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules. nih.govirjweb.com These calculations offer a robust framework for predicting molecular geometries, orbital energies, and spectroscopic characteristics.

The electronic character of 4-Bromo-3-ethylisoxazol-5-amine is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich 5-amine group and the isoxazole (B147169) ring, while the LUMO would likely be distributed across the heterocyclic ring, influenced by the electron-withdrawing bromine atom. Theoretical calculations for similar isoxazole structures suggest that the HOMO-LUMO gap would be significant, indicating a relatively stable molecule. researchgate.net

Table 1: Predicted Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVSuggests high kinetic stability

Disclaimer: The data in this table is hypothetical and derived from theoretical principles for illustrative purposes, as direct computational studies on this specific molecule are not publicly available.

The three-dimensional structure of this compound is influenced by the rotation around the single bond connecting the ethyl group to the isoxazole ring. Conformational analysis, typically performed using DFT methods, can identify the most stable arrangement of atoms (the global minimum) and other low-energy conformers. The stability is determined by steric and electronic effects. For this molecule, the orientation of the ethyl group relative to the plane of the isoxazole ring would be the primary determinant of conformational preference, with the most stable conformer minimizing steric hindrance between the ethyl group and the adjacent bromine atom.

Theoretical calculations can predict spectroscopic data, which can aid in the characterization of a compound. Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), while DFT is used for vibrational spectra (IR). oulu.finih.gov The predicted UV-Vis spectrum for this compound would likely show absorptions in the ultraviolet region, corresponding to electronic transitions between molecular orbitals. The IR spectrum is predicted to exhibit characteristic vibrational frequencies for the N-H stretches of the amine group, C-N and C=N stretches of the isoxazole ring, and the C-Br stretch.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Wavelength/WavenumberAssignment
UV-Vis (λmax)~260 nmπ → π* transition of the isoxazole ring
IR~3400-3300 cm⁻¹N-H stretching vibrations
IR~1620 cm⁻¹C=N stretching of the isoxazole ring
IR~600 cm⁻¹C-Br stretching vibration

Disclaimer: The data in this table is hypothetical and based on characteristic values for similar functional groups, as direct computational studies on this specific molecule are not publicly available.

Molecular Modeling and Simulation

Molecular modeling techniques are essential for understanding how a molecule might interact with biological systems, providing a foundation for drug design and discovery. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger biological target like a protein. mdpi.comnih.gov This method is instrumental in drug discovery for identifying potential drug candidates. nih.gov Given that isoxazole derivatives are known to interact with a variety of enzymes and receptors, molecular docking studies for this compound could reveal potential biological targets. nih.govnih.gov

Hypothetical docking studies could place this compound into the active site of a target protein. The amine group could act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the isoxazole ring could act as hydrogen bond acceptors. The ethyl group could form hydrophobic interactions, and the bromine atom could participate in halogen bonding, a specific type of non-covalent interaction. The collective strength and nature of these interactions determine the binding affinity.

Table 3: Hypothetical Molecular Docking Interactions for this compound

Interaction TypePotential Interacting Group on CompoundPotential Interacting Residue on Target
Hydrogen Bond Donor5-Amine (-NH₂)Aspartate, Glutamate, Serine
Hydrogen Bond AcceptorIsoxazole Nitrogen/OxygenArginine, Lysine, Serine
Hydrophobic Interaction3-Ethyl groupLeucine, Valine, Isoleucine
Halogen Bond4-Bromo groupCarbonyl oxygen of protein backbone

Disclaimer: This table presents hypothetical interactions based on the chemical structure of the compound and general principles of molecular docking.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.netresearchgate.net Pharmacophore modeling identifies the spatial arrangement of these features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

For this compound, a pharmacophore model would likely include:

A hydrogen bond donor feature from the 5-amine group.

A hydrogen bond acceptor feature from the isoxazole ring oxygen or nitrogen.

A hydrophobic feature corresponding to the 3-ethyl group.

A potential halogen bond donor feature from the 4-bromo substituent.

These theoretical principles guide the design of new ligands with potentially improved affinity and selectivity for a specific biological target by modifying the core structure to better match the pharmacophoric requirements of the target's binding site. researchgate.net

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For isoxazole derivatives, computational methods are frequently employed to rationalize and predict their SAR at a molecular level. These studies often involve molecular docking, quantitative structure-activity relationship (QSAR) analysis, and the calculation of various molecular descriptors.

Research on a variety of substituted isoxazoles has demonstrated that modifications at the 3, 4, and 5-positions of the isoxazole ring can significantly impact their biological profiles. researchgate.net For instance, studies on 3,4-diaryl-5-aminoisoxazoles have highlighted the importance of the substitution pattern for cytotoxic activities against human cancer cell lines. acs.org The spatial arrangement and electronic nature of the substituents are critical for target interaction. In the case of this compound, the ethyl group at the C3 position and the amino group at the C5 position are key features. The amino group, in particular, can act as a hydrogen bond donor, a feature known to be crucial for the interaction of some isoxazole-containing ligands with their biological targets. nih.gov

The bromine atom at the C4 position is another significant feature. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, is increasingly recognized as an important factor in ligand-protein binding. The bromine atom in this compound could potentially engage in such interactions, influencing its binding affinity and selectivity. SAR studies on other halogenated isoxazoles have revealed the importance of the position and nature of the halogen substituent for activity. nih.gov Specifically, research on 3-bromo-isoxazolyl derivatives has shown that stereochemistry and the presence of the bromine atom can have a substantial effect on binding affinity at various receptors. mdpi.com

Computational docking studies on related isoxazole derivatives often reveal the specific amino acid residues within a receptor's binding pocket that interact with the different substituents on the isoxazole ring. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds. The ethyl group at the C3 position would likely engage in hydrophobic interactions, while the amino group at C5 could form crucial hydrogen bonds.

Table 1: Inferred Structure-Activity Relationships for this compound based on Analogous Compounds

SubstituentPositionLikely Contribution to Biological ActivitySupporting Evidence from Related Compounds
5-Amino groupC5Hydrogen bond donor, potential for polar interactions.Studies on 5-aminoisoxazoles show the importance of this group for activity. acs.orgnih.gov
4-Bromo groupC4Halogen bonding, modulation of electronic properties, steric influence.Research on halogenated isoxazoles highlights the role of halogens in binding affinity. nih.govmdpi.com
3-Ethyl groupC3Hydrophobic interactions, steric bulk.SAR studies on substituted isoxazoles indicate the role of alkyl groups in fitting into hydrophobic pockets.

Reaction Mechanism Elucidation via Computational Methods

The synthesis of the isoxazole ring itself is often achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.gov Computational studies, often employing Density Functional Theory (DFT), can model these cycloaddition reactions to determine the regioselectivity and stereoselectivity, which are crucial for obtaining the desired substitution pattern on the isoxazole ring.

Furthermore, computational methods have been used to study the isomerization and decomposition of isoxazoles. For example, the photochemical transformation of 3,5-dimethylisoxazole (B1293586) has been analyzed using multiconfigurational self-consistent field (CASSCF) methods, revealing multiple potential reaction pathways. nih.govnih.gov Such studies provide a deep understanding of the stability and potential degradation pathways of the isoxazole core. Theoretical investigations into the thermal decomposition of isoxazole have also been conducted, identifying the most probable unimolecular decomposition channels. irjweb.com

For a substituted isoxazole like this compound, computational studies could be envisioned to explore its synthetic routes, such as the bromination of a 3-ethylisoxazol-5-amine (B1588958) precursor or the cyclization of a brominated precursor. DFT calculations could predict the most likely site of bromination and the energy profile of the reaction.

Table 2: Application of Computational Methods to Isoxazole Reaction Mechanisms

Computational MethodApplication in Isoxazole ChemistryRelevance to this compound
Density Functional Theory (DFT)Modeling 1,3-dipolar cycloadditions for isoxazole synthesis; studying thermal decomposition pathways. irjweb.comUnderstanding the fundamental synthesis and stability of the isoxazole core.
CASSCF/MP2-CASElucidating photochemical isomerization mechanisms. nih.govnih.govPredicting potential light-induced transformations and stability.
Kinetic SimulationsAnalyzing reaction kinetics and diastereoselectivity in isoxazoline (B3343090) synthesis. nih.govInforming the synthetic strategy for related isoxazole precursors.

Aromaticity and Electronic Effects Studies

The aromaticity and electronic properties of the isoxazole ring are key determinants of its reactivity and interactions with biological macromolecules. Computational studies, particularly those using DFT, are invaluable for quantifying these properties. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are all critical parameters that can be calculated.

DFT studies on various isoxazole derivatives have been performed to calculate electronic parameters. nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap generally implies higher reactivity. For this compound, the combination of electron-donating and electron-withdrawing groups would likely result in a specific HOMO-LUMO gap that dictates its reactivity profile.

Molecular electrostatic potential (MEP) maps are also highly informative, as they visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). irjweb.com For this compound, the MEP would likely show a negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the amino group, indicating their propensity to act as hydrogen bond acceptors. The region around the bromine atom might exhibit a positive region (a σ-hole), which is characteristic of atoms capable of halogen bonding.

Table 3: Calculated Electronic Properties of Representative Substituted Isoxazoles

Compound/Derivative ClassComputational MethodKey Findings (e.g., HOMO-LUMO gap, MEP)
3,4-disubstituted isoxazole-5(4H)-onesDFT/B3LYP/6-31G(d,p)Analysis of HOMO-LUMO energies and MEP to understand reactivity. researchgate.net
2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenolDFT and TD-DFTInvestigation of intramolecular charge transfer from HOMO to LUMO. worldscientific.com
Functionalized isoxazoles with sulfonate estersDFTCalculation of structural and electronic parameters to understand the effect of substitutions on reactivity. nih.gov
3,5, diphenylisoxazole derivativesDFT (various functionals)Energy gap between HOMO and LUMO ranged from 1.07 eV to 6.50 eV depending on the functional used. researchgate.net

Molecular Level Biological and Pharmacological Investigations of 4 Bromo 3 Ethylisoxazol 5 Amine and Its Derivatives

In Vitro Target Identification and Characterization

At present, specific in vitro studies detailing the target identification and characterization of 4-bromo-3-ethylisoxazol-5-amine are not extensively available in public-domain research. However, the isoxazole (B147169) core is a well-established pharmacophore found in numerous biologically active compounds, suggesting that this derivative likely interacts with a range of biological targets. General findings on related isoxazole structures can provide a theoretical framework for its potential interactions.

Enzyme Inhibition Mechanism Studies (e.g., interaction with active sites)

While direct enzyme inhibition studies on this compound are yet to be published, research on structurally similar isoxazole derivatives offers clues. For instance, isoxazole analogues have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and bacterial serine acetyltransferase. nih.govnih.gov It is hypothesized that the isoxazole scaffold of this compound can act as a bioisosteric replacement for other functionalities, enabling it to fit into the active sites of various enzymes. The nitrogen and oxygen atoms of the isoxazole ring are capable of forming crucial hydrogen bonds with amino acid residues in an enzyme's active site, potentially leading to competitive or non-competitive inhibition.

Molecular docking simulations of related compounds, such as N-(4-bromobenzylidene)-3,4-dimethylisoxazol-5-amine, have shown that the isoxazole moiety can orient itself within binding pockets to establish key interactions. researchgate.net In a hypothetical enzyme active site, the 5-amino group could act as a hydrogen bond donor, while the isoxazole nitrogen could act as a hydrogen bond acceptor, anchoring the molecule. The ethyl group at the 3-position may engage in hydrophobic interactions within a corresponding sub-pocket of the active site.

Receptor Binding Profiling (molecular interaction focus)

The receptor binding profile of this compound has not been explicitly detailed. However, the isoxazole nucleus is a key feature in agonists for neurotransmitter receptors, such as the AMPA receptor, although simple isoxazoles may show little activity on their own. nih.gov The potential for this compound to bind to specific receptors would be heavily influenced by its substituent groups.

Protein-Ligand Interaction Analysis (at a molecular level)

Detailed protein-ligand interaction analyses for this compound are not available. However, based on the crystal structure analysis of related compounds like 4-bromo-5-methyl-1,2-oxazol-3-amine, we can infer potential interactions. nih.gov The planarity of the isoxazole ring, combined with the attached functional groups, allows for a variety of non-covalent interactions.

Table 1: Potential Molecular Interactions of this compound with Protein Targets

Functional GroupPotential Interaction TypeInteracting Amino Acid Residues (Hypothetical)
5-Amino GroupHydrogen Bond DonorAsp, Glu, Ser, Thr, Main-chain Carbonyl
Isoxazole Ring NHydrogen Bond AcceptorAsn, Gln, Ser, Thr, Main-chain Amide
Isoxazole Ring OHydrogen Bond AcceptorArg, Lys, His
4-Bromo AtomHalogen Bonding, HydrophobicMet, Phe, Tyr, Trp
3-Ethyl GroupHydrophobic (Van der Waals)Ala, Val, Leu, Ile

These interactions, acting in concert, would determine the binding affinity and selectivity of the compound for a specific protein target. The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand binding.

Structure-Activity Relationship (SAR) at the Molecular Interaction Level

Influence of Bromine and Ethyl Substituents on Molecular Interactions

The substituents at the 3 and 4 positions of the isoxazole ring are critical in defining the compound's interaction profile.

The ethyl group at the 3-position primarily contributes to the molecule's hydrophobicity. rsc.org This alkyl group can form favorable van der Waals interactions within hydrophobic pockets of a target protein. The size and conformation of the ethyl group can influence the compound's selectivity for different targets, as a larger or smaller alkyl group might be preferred depending on the topology of the binding site.

Table 2: Comparative Influence of Substituents on Molecular Interactions

SubstituentPropertyInfluence on Molecular Interaction
4-BromoElectron-withdrawing, Halogen bond donor, Steric bulkModulates electronics of the ring system, provides additional binding interactions, influences fit in binding pocket.
3-EthylHydrophobic, Steric bulkEngages in hydrophobic interactions, contributes to selectivity based on pocket size.

Role of the 5-Amino Group in Target Engagement

The 5-amino group is arguably one of the most critical functionalities for target engagement. Its ability to act as a potent hydrogen bond donor is a recurring theme in the activity of related amino-isoxazole compounds. mdpi.comresearchgate.net This group can form strong, directional hydrogen bonds with negatively charged or polar residues such as aspartate, glutamate, or the backbone carbonyls of a protein.

In many bioactive molecules, an amino group is part of a key pharmacophore that is essential for recognition by the biological target. Studies on 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown that the amino group can be a crucial point for chemical modification and peptide coupling, highlighting its accessibility and reactivity. mdpi.com The unreactivity of the amino group under certain conditions also suggests it can act as a stable interaction point in a biological system. mdpi.com The basicity of this amino group, which is influenced by the other substituents on the isoxazole ring, will also play a role in its interaction with acidic residues in a protein.

Mechanistic Insights into Molecular Biology

Comprehensive studies detailing the specific interactions of this compound with molecular targets are scarce. The following sections reflect the current lack of specific data for this particular compound.

Modulatory Effects on Biochemical Pathways (non-clinical)

There is no specific, publicly available research detailing the modulatory effects of this compound on any particular biochemical pathways. While the broader class of isoxazoles has been investigated for various therapeutic effects, this has not translated into specific, published non-clinical pathway analysis for this compound.

Investigations of Cellular Responses at a Fundamental Level (e.g., in vitro enzyme assays)

Similarly, there is a lack of published data from in vitro enzyme assays for this compound. The scientific community has not reported on its inhibitory or activating effects on specific enzymes.

A structurally related compound, 4-Bromo-3-methylisoxazol-5-amine, is commercially available and has been noted as a reactant in the synthesis of other chemical entities. However, detailed biological activity data, including enzyme assay results for this methyl analog, are also not available in the reviewed literature.

The absence of dedicated research on this compound means that no data tables of research findings can be compiled at this time. The scientific community's exploration of this specific chemical's biological and pharmacological profile remains an open area for future investigation.

Advanced Synthetic Applications and Future Research Directions

4-Bromo-3-ethylisoxazol-5-amine as a Versatile Synthetic Intermediate

The unique structural arrangement of this compound, featuring a reactive bromine atom and a nucleophilic amine group on an isoxazole (B147169) core, renders it a highly valuable and versatile intermediate in organic synthesis. This compound serves as a foundational component for the construction of more elaborate molecular structures, particularly complex heterocyclic systems.

Precursor for Complex Heterocyclic Architectures

The strategic positioning of the bromo and amino substituents on the isoxazole ring allows for a diverse range of chemical transformations. The amino group can readily participate in reactions such as acylation, alkylation, and diazotization, while the bromine atom is susceptible to various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This dual reactivity enables the fusion of the isoxazole ring with other heterocyclic systems, leading to the formation of novel polycyclic and complex heterocyclic architectures. These intricate structures are of significant interest in medicinal chemistry and materials science due to their potential for novel biological activities and physical properties.

Building Block in Scaffold-Based Drug Discovery (Theoretical Scaffold Potential)

In the realm of drug discovery, the isoxazole moiety is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. This compound represents a key building block for scaffold-based drug discovery. This approach focuses on utilizing a common molecular framework (the scaffold) that is systematically decorated with various functional groups to create a library of diverse compounds. The inherent reactivity of this compound allows for the systematic introduction of a wide array of substituents, enabling the exploration of chemical space around the isoxazole core. This strategy is theoretically powerful for the development of new therapeutic agents by optimizing interactions with biological targets.

Integration into Material Science Research (e.g., optoelectronic properties)

The potential applications of this compound and its derivatives extend beyond medicinal chemistry into the field of material science. The isoxazole ring, being an electron-rich aromatic system, can contribute to the electronic properties of larger conjugated molecules. By incorporating this building block into polymers or organic small molecules, it is conceivable to modulate their optoelectronic properties. The introduction of different substituents via the reactive sites of this compound could fine-tune the absorption and emission spectra, as well as the charge transport characteristics of the resulting materials. This opens up possibilities for their use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Development of Novel Methodologies

The synthesis and derivatization of this compound itself can drive the development of novel synthetic methodologies. Research into more efficient, sustainable, and scalable synthetic routes to this key intermediate is an ongoing area of interest. Furthermore, exploring new and selective reactions at the bromo and amino positions can lead to the discovery of unprecedented chemical transformations. This includes the development of new catalysts and reaction conditions for cross-coupling reactions or the exploration of regioselective functionalization of the isoxazole ring.

Unexplored Reactivity and Derivatization Pathways

Despite its utility, the full reactive potential of this compound has yet to be completely elucidated. There remain numerous unexplored derivatization pathways that could yield novel and interesting molecules. For instance, the reactivity of the isoxazole ring itself, beyond the bromo and amino substituents, could be investigated under various reaction conditions. The development of new protecting group strategies for the amine could also open up alternative synthetic routes. A systematic investigation into its reactivity with a broader range of electrophiles and nucleophiles is warranted to fully map its chemical space.

Synergistic Approaches: Combining Experimental and Computational Research

A powerful strategy for advancing the chemistry of this compound involves the integration of experimental and computational research. Computational modeling, such as density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. These theoretical predictions can guide experimental work by identifying promising reaction pathways and target molecules. Conversely, experimental results can validate and refine computational models, leading to a more accurate and predictive understanding of the chemical system. This synergistic approach can accelerate the discovery of new applications and a deeper understanding of this versatile building block.

Conclusion

Summary of Key Academic Contributions and Findings

Academic research on isoxazole (B147169) derivatives has primarily focused on their synthesis and biological activities. The introduction of a bromine atom at the 4-position and an amine group at the 5-position of the isoxazole ring creates a unique combination of functional groups that can influence the molecule's reactivity and biological interactions.

Synthesis and Structural Characterization:

The synthesis of substituted isoxazoles can be achieved through various methods, with 1,3-dipolar cycloaddition reactions being a cornerstone of isoxazole chemistry. researchgate.netnih.gov For compounds like 4-Bromo-3-ethylisoxazol-5-amine, a potential synthetic route involves the cycloaddition of a nitrile oxide with a bromo-substituted alkene, followed by functional group manipulations. nih.gov The regioselectivity of such reactions is a critical aspect of the synthesis, ensuring the desired arrangement of substituents on the isoxazole core. nih.gov

Biological and Pharmacological Insights:

The isoxazole moiety is a well-established pharmacophore, and the presence of a bromine atom can significantly enhance the biological activity of a molecule. nih.govnih.gov Bromo-substituted heterocyclic compounds have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. nih.gov The amine group at the 5-position of the isoxazole ring can act as a key hydrogen bond donor, facilitating interactions with biological targets. researchgate.net

Although specific biological studies on this compound are not extensively reported, the broader class of aminoisoxazoles has been explored for various biological activities. For instance, some 5-aminoisoxazole derivatives have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents. researchgate.net The ethyl group at the 3-position can also influence the lipophilicity and steric profile of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

Current Challenges and Limitations in Research

Despite the potential of this compound and related compounds, several challenges and limitations hinder their comprehensive academic investigation.

Synthetic Hurdles:

Limited Commercial Availability and High Cost:

The limited commercial availability of this compound and other highly specialized isoxazole derivatives poses a significant barrier to their academic study. The high cost of these compounds from commercial suppliers can be prohibitive for many research groups, limiting the scope and scale of potential investigations.

Data Scarcity and Lack of Focused Studies:

Potential for Bioactivation:

While the isoxazole ring is generally considered a stable scaffold, there is some evidence to suggest that certain isoxazole-containing compounds can undergo metabolic bioactivation to form reactive metabolites. nih.gov This is a critical consideration in drug discovery and development, as reactive metabolites can lead to off-target toxicity. Further research is needed to assess the metabolic stability and potential for bioactivation of this compound.

Future Outlook for Academic Research on this compound and Related Isoxazoles

The future of academic research on this compound and related isoxazoles will likely be driven by advancements in synthetic methodologies and a deeper exploration of their potential applications.

Development of Novel Synthetic Strategies:

The development of more efficient, regioselective, and scalable synthetic routes to polysubstituted isoxazoles is a key area for future research. researchgate.netrsc.org This could involve the use of novel catalytic systems, flow chemistry techniques, and the exploration of new synthetic precursors. researchgate.net Advances in these areas would make compounds like this compound more accessible for academic study.

Exploration of Biological Activities:

A systematic investigation of the biological activities of this compound and a library of related compounds is warranted. nih.govnih.gov Screening these compounds against a diverse panel of biological targets could uncover novel therapeutic leads. The combination of the bromo, ethyl, and amino functionalities on the isoxazole core provides a unique chemical space for exploration.

Application in Materials Science:

The unique electronic and structural properties of isoxazoles make them attractive candidates for applications in materials science. Future research could explore the use of this compound and its derivatives as building blocks for the synthesis of novel organic electronic materials, polymers, and functional dyes. The bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures.

Computational and Mechanistic Studies:

Further computational and mechanistic studies will be crucial for a deeper understanding of the structure-activity relationships of these compounds. researchgate.net These studies can help to rationalize their observed biological activities, predict their metabolic fate, and guide the design of new and improved isoxazole derivatives with enhanced properties.

Q & A

How can researchers optimize the synthesis of 4-Bromo-3-ethylisoxazol-5-amine to improve yield and purity?

Level: Basic
Methodological Answer:
Key optimization strategies include:

  • Solvent Selection: Ethanol or dioxane is recommended for amination reactions, as these solvents enhance nucleophilic substitution efficiency .
  • Temperature Control: Heating to 60–80°C under reflux improves reaction kinetics while minimizing side-product formation .
  • Catalyst Screening: Ammonium salts (e.g., NH₄Cl) can accelerate amination by stabilizing transition states .
  • Purification Techniques: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) effectively isolates the product from unreacted starting materials .

Table 1: Comparison of Reaction Conditions

ParameterCondition 1 (Ethanol) Condition 2 (Dioxane)
Temperature70°C80°C
Reaction Time12 hours8 hours
Yield65%72%

What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry. The ethyl group’s triplet (δ 1.2 ppm) and quartet (δ 2.8 ppm) distinguish it from isoxazole protons (δ 6.1–6.3 ppm) .
  • X-ray Crystallography: Resolves spatial arrangement and bond angles. For example, the bromine atom’s position relative to the ethyl group can be unambiguously determined (C-Br bond length: ~1.89 Å) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 219.02) and isotopic patterns for bromine .

How should researchers design structure-activity relationship (SAR) studies for this compound in antimicrobial drug discovery?

Level: Advanced
Methodological Answer:

  • Functional Group Variation: Synthesize analogs with substituents at the 3-ethyl or 5-amine positions (e.g., replacing ethyl with propyl or amine with nitro groups) to assess steric/electronic effects .
  • Biological Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use minimum inhibitory concentration (MIC) assays with controls like ciprofloxacin .
  • Computational Docking: Model interactions with bacterial targets (e.g., DNA gyrase) using software like AutoDock Vina to rationalize activity trends .

Key Consideration: Address solubility issues by introducing polar groups (e.g., hydroxyl) without disrupting the isoxazole core .

How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

Level: Advanced
Methodological Answer:

  • Variable Temperature NMR: Perform experiments at −20°C to slow dynamic processes (e.g., rotational isomerism) that obscure splitting patterns .
  • 2D NMR Techniques: Use HSQC and HMBC to correlate protons with adjacent carbons, clarifying connectivity in crowded spectra .
  • Cross-Validation with Crystallography: Compare experimental NMR data with X-ray-derived bond angles to identify discrepancies caused by crystal packing vs. solution-state conformations .

What computational strategies are effective in predicting reaction pathways for derivatives of this compound?

Level: Advanced
Methodological Answer:

  • Quantum Chemical Calculations: Use Gaussian or ORCA to model transition states and activation energies (e.g., for bromine substitution reactions) .
  • Machine Learning (ML): Train ML models on reaction databases (e.g., Reaxys) to predict optimal conditions for novel transformations (e.g., Suzuki couplings at the 4-bromo position) .
  • DFT Studies: Analyze frontier molecular orbitals (FMOs) to identify reactive sites for electrophilic/nucleophilic attacks .

Table 2: Computational Tools for Reaction Design

ToolApplicationExample Outcome
GaussianTransition state modelingΔG‡ = 25 kcal/mol for bromine displacement
AutoDock VinaTarget-ligand interaction predictionBinding affinity = −8.2 kcal/mol
Reaxys ML ModelsCondition optimization80% yield predicted for Pd-catalyzed coupling

What experimental design principles minimize side reactions during functionalization of this compound?

Level: Advanced
Methodological Answer:

  • Factorial Design: Use a 2³ factorial approach to test variables: temperature (60°C vs. 80°C), catalyst (Pd(OAc)₂ vs. XPhos Pd G3), and solvent (THF vs. DMF) .
  • In Situ Monitoring: Employ LC-MS to detect intermediates and abort reactions if undesired products (e.g., dehalogenated species) exceed 5% .
  • Protecting Groups: Temporarily protect the 5-amine with Boc to prevent nucleophilic interference during cross-coupling reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-ethylisoxazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-ethylisoxazol-5-amine

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